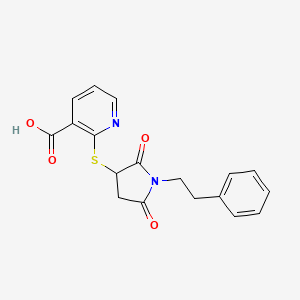![molecular formula C14H21N3 B2824218 4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine CAS No. 2097897-83-9](/img/structure/B2824218.png)
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a cyclopropylidene group and a pyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine typically involves multi-step organic reactions
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Cyclopropylidene Group: The cyclopropylidene group can be introduced via a cyclopropanation reaction using a suitable reagent like diazomethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylidene group can enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Cyclopropylidene-substituted piperidines: These compounds have similar structural features and are used in similar applications.
Uniqueness
4-cyclopropylidene-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidine is unique due to the combination of the cyclopropylidene group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research.
Propriétés
IUPAC Name |
4-cyclopropylidene-1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11-14(9-16(2)15-11)10-17-7-5-13(6-8-17)12-3-4-12/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGRLMCGWDRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCC(=C3CC3)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide](/img/structure/B2824135.png)
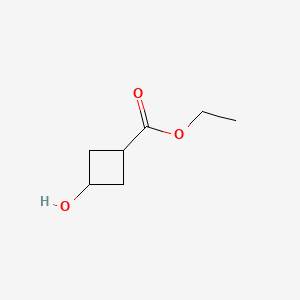
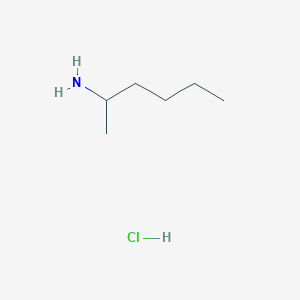
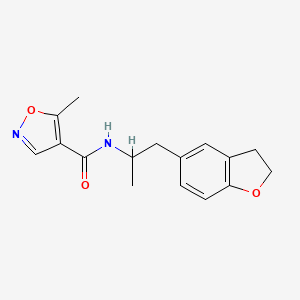
![1-[(3-chlorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2824139.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2824140.png)
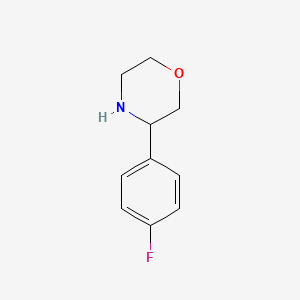
![3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2824146.png)
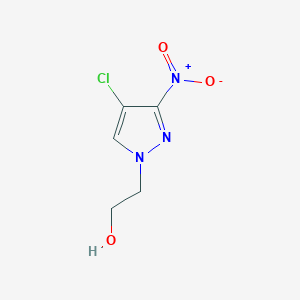
![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2824151.png)
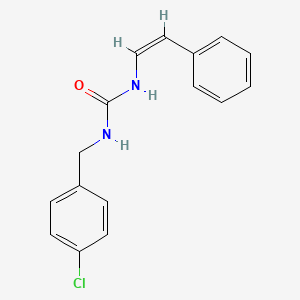
![2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone](/img/structure/B2824156.png)
